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N-succinyl-LL-2,6-diaminopimelic acid -

N-succinyl-LL-2,6-diaminopimelic acid

Catalog Number: EVT-1556018
CAS Number:
Molecular Formula: C11H18N2O7
Molecular Weight: 290.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-succinyl-LL-2,6-diaminopimelic acid is a tricarboxylic acid consisting of LL-2,6-diaminopimelic acid having a succinoyl group attached to one of the nitrogens. It has a role as an Escherichia coli metabolite. It derives from a LL-2,6-diaminopimelic acid. It is a conjugate acid of a N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-).
Overview

N-succinyl-LL-2,6-diaminopimelic acid is a significant compound in biochemistry, particularly within the context of bacterial lysine biosynthesis. It serves as a substrate for the enzyme N-succinyl-LL-diaminopimelic acid desuccinylase, which plays a crucial role in the hydrolysis of this compound into succinate and LL-diaminopimelic acid. The presence of this compound is particularly noted in pathogenic bacteria, making it an attractive target for antibiotic development due to its absence in human metabolism .

Source

N-succinyl-LL-2,6-diaminopimelic acid is primarily derived from the metabolic pathways of certain bacteria, particularly those involved in peptidoglycan synthesis. This compound is synthesized through the succinylase pathway, which utilizes succinyl-CoA as a precursor .

Classification

N-succinyl-LL-2,6-diaminopimelic acid is classified as an amino acid derivative and belongs to the family of diaminopimelic acids. Its structural properties and biological significance categorize it within biochemical compounds that are essential for bacterial cell wall integrity and function .

Synthesis Analysis

Methods

The synthesis of N-succinyl-LL-2,6-diaminopimelic acid can be achieved through various biochemical methods. One prominent approach involves the acylation of LL-2,6-diaminopimelic acid with succinyl-CoA, facilitated by specific enzymes such as DapD (acyl-CoA:THDP N-acyl transferase) and DapC (N-acyl-DAP aminotransferase). This process typically occurs in a multi-step enzymatic reaction where LL-2,6-diaminopimelic acid is first converted into an acylated intermediate before being transformed into N-succinyl-LL-2,6-diaminopimelic acid .

Technical Details

In laboratory settings, the synthesis can be monitored using spectrophotometric assays that track changes in absorbance related to NADPH production during enzymatic reactions. The use of specific substrates and conditions allows for the efficient production of N-succinyl-LL-2,6-diaminopimelic acid under controlled environments .

Molecular Structure Analysis

Structure

The molecular structure of N-succinyl-LL-2,6-diaminopimelic acid features a succinyl group attached to the amino acid backbone of LL-2,6-diaminopimelic acid. The structural formula can be represented as:

C8H12N2O4\text{C}_{8}\text{H}_{12}\text{N}_{2}\text{O}_{4}

This indicates the presence of two amine groups and a carboxylic acid group characteristic of amino acids.

Data

The molecular weight of N-succinyl-LL-2,6-diaminopimelic acid is approximately 188.19 g/mol. Its structural characteristics contribute to its biological activity and interaction with enzymes involved in lysine biosynthesis .

Chemical Reactions Analysis

Reactions

N-succinyl-LL-2,6-diaminopimelic acid undergoes hydrolysis catalyzed by the enzyme DapE, resulting in the formation of succinate and LL-2,6-diaminopimelic acid. This reaction is significant as it represents a key step in lysine biosynthesis and peptidoglycan synthesis in bacteria .

Technical Details

The hydrolysis reaction can be described by the equation:

N succinyl LL 2 6 diaminopimelic acidsuccinate+LL 2 6 diaminopimelic acid\text{N succinyl LL 2 6 diaminopimelic acid}\rightarrow \text{succinate}+\text{LL 2 6 diaminopimelic acid}

This reaction is essential for bacterial growth and cell wall integrity, making it a target for antibiotic development .

Mechanism of Action

Process

The mechanism by which N-succinyl-LL-2,6-diaminopimelic acid functions involves its role as a substrate for DapE. Upon binding to the active site of DapE, it undergoes hydrolysis to yield succinate and LL-2,6-diaminopimelic acid. This process is crucial for maintaining the balance of lysine and diaminopimelate levels within bacterial cells .

Data

Kinetic studies have shown that DapE exhibits specificity for N-succinyl derivatives over other substrates, highlighting its potential as a target for selective inhibitors aimed at disrupting bacterial cell wall synthesis without affecting human cells .

Physical and Chemical Properties Analysis

Physical Properties

N-succinyl-LL-2,6-diaminopimelic acid appears as a white crystalline powder under standard laboratory conditions. It is soluble in water due to its polar functional groups.

Chemical Properties

The compound exhibits stability under neutral pH conditions but may degrade under extreme acidic or alkaline environments. Its reactivity is primarily associated with its amine groups which can participate in various chemical reactions typical of amino acids .

Applications

N-succinyl-LL-2,6-diaminopimelic acid has several scientific applications:

  1. Antibiotic Development: Given its role in bacterial metabolism and cell wall synthesis, it serves as a target for new antibiotic classes aimed at combating antibiotic-resistant strains.
  2. Biochemical Research: It is utilized in studies investigating lysine biosynthesis pathways and enzyme kinetics related to DapE.
  3. Synthetic Biology: Researchers explore its potential in designing synthetic pathways for producing lysine or related compounds through engineered microbial systems .
Introduction to N-Succinyl-LL-2,6-Diaminopimelic Acid

Chemical Identity and Structural Characterization

N-Succinyl-LL-2,6-diaminopimelic acid (NSDAP) is a modified diamino acid derivative formed by the succinylation of the ε-amino group of LL-2,6-diaminopimelic acid (LL-DAP). Its molecular formula is C11H19N2O7, with a molecular weight of 291.28 g/mol. Structurally, NSDAP features:

  • A succinyl moiety (–CO–CH2–CH2–COOH) linked to the LL-DAP backbone via an amide bond [1] [3].
  • Two chiral centers at C2 (L-configuration) and C6 (L-configuration), distinguishing it from the meso-DAP isomer essential for peptidoglycan cross-linking [7].
  • Three ionizable groups: α-carboxyl (pKa ≈ 2.1), δ-carboxyl (pKa ≈ 4.5), and the succinyl carboxyl (pKa ≈ 4.2), rendering it highly water-soluble at physiological pH [1].

Table 1: Structural Features of NSDAP

FeatureDescription
Backbone structureLL-2,6-diaminopimelic acid (C7H14N2O4)
Succinyl modification–CO–CH2–CH2–COOH group at C6-amino position
Ionizable groupsα-COOH, δ-COOH, succinyl-COOH
StereochemistryL-configuration at C2 and C6

Synthesis of enantiomerically pure NSDAP is achieved through multistep asymmetric routes. A key intermediate is Boc-monomethyl-DAP, which undergoes reductive amination and succinylation, followed by deprotection to yield NSDAP as a trifluoroacetic acid salt. Racemic synthesis methods produce inseparable mixtures of mono-, di-, and trimethylated derivatives, making asymmetric pathways essential for biochemical studies [1].

Role in Bacterial Metabolism and Peptidoglycan Biosynthesis

NSDAP is an obligate intermediate in the succinylase pathway of lysine and meso-diaminopimelic acid (meso-DAP) biosynthesis, conserved in Gram-negative bacteria and many Gram-positives. Its metabolic functions include:

Lysine and meso-DAP Production

  • Substrate for DapE: NSDAP is hydrolyzed by the Zn2+-dependent metalloenzyme N-succinyl-LL-diaminopimelic acid desuccinylase (DapE), yielding LL-DAP and succinate. LL-DAP is subsequently epimerized to meso-DAP by diaminopimelate epimerase (DapF) [2] [10].
  • Enzyme kinetics: DapE enzymes exhibit high catalytic efficiency for NSDAP. For Haemophilus influenzae DapE, the reported kcat/Km is 3.49 × 105 M−1s−1 [1]. Mycobacterium tuberculosis DapE (MtDapE) shows strict specificity for NSDAP and its glutaryl analog, with minimal activity against acetyl- or malonyl-DAP derivatives [2].

Table 2: Enzymatic Hydrolysis of NSDAP by DapE

Bacterial Sourcekcat/Km (M−1s−1)Metal Dependence
Haemophilus influenzae3.49 × 1052 Zn2+ per monomer
Mycobacterium tuberculosisNot reported0.8 Zn2+ per monomer

Peptidoglycan Incorporation

meso-DAP derived from NSDAP is a critical component of peptidoglycan in bacteria like Escherichia coli and Mycobacterium spp.:

  • It forms the third residue (position 3) in the peptidoglycan stem peptide (L-Ala–D-Glu–meso-DAP–D-Ala) [5] [7].
  • Cross-linking specificity: The meso-DAP residue’s ε-amino group participates in transpeptidation with the D-Ala carboxyl of adjacent strands, creating a 3→4 cross-link. LL-DAP (the direct product of DapE) cannot substitute for meso-DAP due to stereochemical constraints [7].
  • Consequence of epimerase deficiency: In dapF mutants of E. coli, accumulated LL-DAP is inefficiently incorporated into peptidoglycan. The DAP-adding enzyme (MurE) shows a 3,000-fold higher Km for LL-DAP (3.6 × 10−2 M) than for meso-DAP (1.1 × 10−5 M) [7].

Evolutionary Conservation in Gram-Negative and Gram-Positive Bacteria

The NSDAP pathway exhibits broad conservation but with lineage-specific adaptations:

Ubiquity in Pathogenic Bacteria

  • ESKAPE pathogens: The succinylase pathway (and thus NSDAP) is present in all ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.) [1] [9].
  • Mycobacteria: Mycobacterium tuberculosis relies entirely on the succinylase pathway for lysine and meso-DAP synthesis. dapE knockout is lethal unless supplemented with meso-DAP or lysine [2].

Alternative Pathways and Exceptions

While Gram-negatives universally use the succinylase pathway, Gram-positives exhibit metabolic diversity:

  • Bacillus spp.: Utilize the dehydrogenase pathway (e.g., Bacillus subtilis) or acetylase pathway (e.g., Bacillus macerans), bypassing NSDAP [6].
  • Methanogens: Archaea like Methanocaldococcus jannaschii employ the aminotransferase pathway via DapL, directly converting tetrahydrodipicolinate to LL-DAP without succinylation [6].

Table 3: Distribution of DAP Biosynthetic Pathways in Bacteria

Bacterial GroupPathwayNSDAP Required?Key Enzymes
Escherichia coliSuccinylaseYesDapD, DapC, DapE, DapF
Mycobacterium tuberculosisSuccinylaseYesMtDapD, ArgD, MtDapE
Corynebacterium glutamicumSuccinylase + DehydrogenasePartialDapD, DapE, Ddh
Bacillus subtilisDehydrogenaseNoDdh
Methanocaldococcus jannaschiiAminotransferaseNoDapL

Evolutionary Drivers

  • Gene conservation: dapE sequences show >80% identity across Gram-negative pathogens and mycobacteria, with strict conservation of Zn2+-binding residues (His67, His349 in H. influenzae) [3] [8].
  • Functional non-redundancy: No bypass routes exist for DapE catalysis in NSDAP-dependent bacteria. This essentiality validates DapE (and by extension, NSDAP) as an antibiotic target [1] [2] [9].

Properties

Product Name

N-succinyl-LL-2,6-diaminopimelic acid

IUPAC Name

(2S,6S)-2-amino-6-(3-carboxypropanoylamino)heptanedioic acid

Molecular Formula

C11H18N2O7

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C11H18N2O7/c12-6(10(17)18)2-1-3-7(11(19)20)13-8(14)4-5-9(15)16/h6-7H,1-5,12H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t6-,7-/m0/s1

InChI Key

GLXUWZBUPATPBR-BQBZGAKWSA-N

SMILES

C(CC(C(=O)O)N)CC(C(=O)O)NC(=O)CCC(=O)O

Canonical SMILES

C(CC(C(=O)O)N)CC(C(=O)O)NC(=O)CCC(=O)O

Isomeric SMILES

C(C[C@@H](C(=O)O)N)C[C@@H](C(=O)O)NC(=O)CCC(=O)O

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